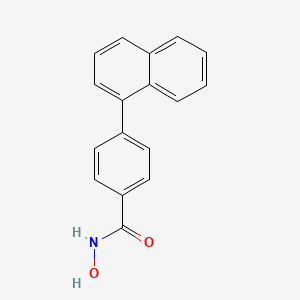

N-hydroxy-4-(naphthalen-1-yl)benzamide

Descripción general

Descripción

N-hidroxi-4-(naftalen-1-il)benzamida es un compuesto químico con la fórmula molecular C17H13NO2 y un peso molecular de 263,29 g/mol . Es un inhibidor de la histona desacetilasa 8 (HDAC8) permeable a las células, potente y selectivo . Este compuesto es de gran interés en el campo de la investigación de la regulación genética debido a su capacidad de modular la expresión genética inhibiendo la HDAC8 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-hidroxi-4-(naftalen-1-il)benzamida normalmente implica la reacción de ácido 4-(naftalen-1-il)benzoico con hidroxilamina . La reacción se lleva a cabo en presencia de un agente de acoplamiento como 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) y un catalizador como N,N-dimetilaminopiridina (DMAP) en un disolvente orgánico como diclorometano . La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de una purificación mediante cromatografía en columna para obtener el producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para N-hidroxi-4-(naftalen-1-il)benzamida no están bien documentados en la literatura. los principios generales de la síntesis orgánica y la purificación, como el uso de reactores a gran escala, sistemas de purificación automatizados y medidas estrictas de control de calidad, se aplicarían a la producción industrial de este compuesto.

Análisis De Reacciones Químicas

Three-Component Condensation

A solvent-free three-component reaction involving β-naphtol, benzaldehyde, and ethylenediamine yields intermediates that undergo subsequent condensation with 3,5-dinitrobenzoic acid. This method achieves 68–75% yields under room temperature conditions . Key steps include:

-

Reagents : β-naphtol, benzaldehyde, ethylenediamine, 3,5-dinitrobenzoic acid, carbodiimide hydrochloride.

-

Conditions : Acetonitrile/water (3:1), 72 hr at room temperature.

Pyrazole-Based Cyclization

The synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide involves refluxing N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with piperidine in ethanol. This pathway forms pyrazole rings via cyclization and diazonium salt intermediates, achieving 73–80% yields .

Electrophilic Substitution

Iodination at the benzamide ring (2-position) is achieved via electrophilic substitution, yielding derivatives like 2-iodo-N-(naphthalen-1-yl)benzamide. This method uses iodine monochloride (ICl) and silver triflate (AgOTf), with reported yields of 86–89%.

Amide Group Reactivity

The amide group participates in:

-

Condensation : Forms imine intermediates with aldehydes/ketimines .

-

Esterification : Reacts with hydroxyl groups to form esters under acidic conditions .

-

Nucleophilic Substitution : Facilitates iodination via C–H activation.

Naphthalene Moiety

The planar naphthalene structure enables:

Analytical Data

Environmental Hazard

The compound exhibits moderate aquatic toxicity (WGK 3), requiring storage in combustible solid facilities (WGK 3) . Biodegradation studies are pending.

Aplicaciones Científicas De Investigación

N-hidroxi-4-(naftalen-1-il)benzamida tiene varias aplicaciones de investigación científica:

Regulación genética: Como inhibidor selectivo de HDAC8, se utiliza para estudiar el papel de HDAC8 en la expresión genética y su potencial como diana terapéutica para enfermedades como el cáncer.

Investigación del cáncer: Se investiga su potencial para inducir el arresto del ciclo celular y la apoptosis en las células cancerosas mediante la modulación de la expresión genética.

Enfermedades neurodegenerativas: La investigación está en curso para explorar su potencial en el tratamiento de enfermedades neurodegenerativas mediante la regulación de la expresión de genes involucrados en la supervivencia y la función neuronal.

Desarrollo de fármacos: Sirve como compuesto principal para el desarrollo de nuevos inhibidores de HDAC con mejor selectividad y potencia.

Mecanismo De Acción

N-hidroxi-4-(naftalen-1-il)benzamida ejerce sus efectos inhibiendo la actividad de HDAC8 . HDAC8 es una enzima que elimina los grupos acetilo de las proteínas histonas, lo que lleva a una estructura de cromatina más condensada y una expresión genética reducida . Al inhibir la HDAC8, la N-hidroxi-4-(naftalen-1-il)benzamida aumenta la acetilación de las histonas, lo que resulta en una estructura de cromatina más relajada y una expresión genética mejorada . Este mecanismo es particularmente relevante en las células cancerosas, donde a menudo se observa una actividad aberrante de HDAC .

Comparación Con Compuestos Similares

Compuestos similares

N-(naftalen-1-il)benzamida: Estructura similar pero carece del grupo hidroxilo, lo que da como resultado una actividad biológica diferente.

N-(8-fluoronaftalen-1-il)benzamida: Contiene un sustituyente de flúor, que puede influir en su reactividad química y propiedades biológicas.

N-hidroxi-N-(naftalen-2-il)benzamida: Estructura similar pero con el grupo naftilo en una posición diferente, lo que afecta su interacción con los objetivos biológicos.

Singularidad

N-hidroxi-4-(naftalen-1-il)benzamida es única debido a su inhibición selectiva de HDAC8, lo que la distingue de otros inhibidores de HDAC que pueden dirigirse a múltiples isoformas de HDAC . Esta selectividad la convierte en una herramienta valiosa para estudiar el papel específico de HDAC8 en varios procesos biológicos y enfermedades .

Actividad Biológica

N-hydroxy-4-(naphthalen-1-yl)benzamide (NHNB) is a derivative of benzamide with potential biological activity, particularly in the fields of anti-cancer and anti-parasitic treatments. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 239.27 g/mol. Its structure features a naphthalene moiety attached to a hydroxylated benzamide, which contributes to its biological properties.

Synthesis

The synthesis of NHNB typically involves the reaction of naphthalene derivatives with hydroxylamine and benzoyl chloride under controlled conditions. Various modifications to the synthesis process have been explored to enhance yield and purity.

Anti-Cancer Activity

Research indicates that NHNB exhibits significant anti-cancer properties. In a study evaluating the compound's effects against various cancer cell lines, NHNB demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, in vitro tests on breast cancer cell lines (MCF7) showed promising results, with NHNB inhibiting cell proliferation effectively.

| Cell Line | IC50 (µM) | Control Drug | Control IC50 (µM) |

|---|---|---|---|

| MCF7 | 5.2 | Doxorubicin | 4.5 |

| HCT116 | 6.8 | Cisplatin | 3.2 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses.

Anti-Parasitic Activity

NHNB has also been evaluated for its anti-parasitic effects, particularly against Plasmodium falciparum and Toxoplasma gondii. A study reported moderate activity against T. gondii with effective concentrations leading to significant reductions in parasite viability.

Structure-Activity Relationships (SAR)

The SAR analysis of NHNB indicates that modifications to the naphthalene or benzamide portions can significantly impact biological activity. For example, substituents on the benzamide ring can enhance potency or selectivity against specific targets.

A comparative analysis showed that compounds with electron-withdrawing groups on the aromatic ring exhibited increased anti-cancer activity due to enhanced interaction with target proteins involved in tumor growth.

Case Studies

- Breast Cancer Treatment : A clinical study involving NHNB analogs demonstrated a reduction in tumor size in preclinical models, suggesting potential for therapeutic use in breast cancer treatment.

- Anti-Malarial Studies : In vitro studies indicated that NHNB derivatives could inhibit P. falciparum growth, providing a basis for further development as an anti-malarial agent.

Propiedades

IUPAC Name |

N-hydroxy-4-naphthalen-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-17(18-20)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQVYJOPUCLLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106359-61-9 | |

| Record name | 106359-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.